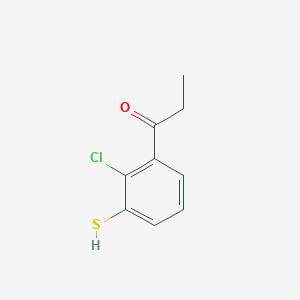

1-(2-Chloro-3-mercaptophenyl)propan-1-one

Description

Contextual Overview of Aryl Ketones and Thiols in Chemical Synthesis

The chemical behavior of 1-(2-Chloro-3-mercaptophenyl)propan-1-one is largely dictated by its constituent functional groups: the aryl ketone and the thiol.

Aryl Ketones: Aryl ketones, such as the propiophenone (B1677668) core of the molecule, are fundamental building blocks in organic synthesis. The carbonyl group (C=O) is a site of significant reactivity, participating in nucleophilic addition and condensation reactions. For instance, aldehydes and ketones that possess at least one alpha-hydrogen can undergo aldol (B89426) condensation. byjus.com The aromatic ring itself can undergo electrophilic aromatic substitution, although the reactivity is influenced by the existing substituents. These ketones are precursors in the synthesis of a wide array of compounds, including heterocycles and other complex organic structures. byjus.comresearchgate.net

Thiols: Thiols (R-SH), also known as mercaptans, are the sulfur analogs of alcohols (R-OH). wikipedia.org The thiol group exhibits distinct properties that make it a valuable tool in chemical synthesis. researchgate.net Thiols are generally more acidic than their corresponding alcohols; for example, the pKa of ethanethiol (B150549) is around 10.6, while that of ethanol (B145695) is about 16. masterorganicchemistry.comchemistrysteps.com This increased acidity means that thiols are readily deprotonated by bases to form thiolate anions (RS⁻). chemistrysteps.com

These thiolate ions are excellent nucleophiles due to the high polarizability of the sulfur atom. masterorganicchemistry.com This property is widely exploited in nucleophilic substitution reactions (SN2), particularly with alkyl halides, to form thioethers (sulfides, R-S-R'). masterorganicchemistry.comacsgcipr.org Unlike alkoxides, which are also strong bases and can promote elimination reactions, the less basic nature of thiolates favors substitution. chemistrysteps.com Thiols can also be synthesized through various methods, including the reaction of alkyl halides with sodium hydrosulfide (B80085) or thiourea, or the reduction of arenesulfonyl chlorides for aromatic thiols. chemistrysteps.combritannica.com Another characteristic reaction of thiols is their oxidation to form disulfides (R-S-S-R). masterorganicchemistry.combritannica.com

Table 2: Comparison of Alcohols and Thiols

| Property | Alcohols (R-OH) | Thiols (R-SH) |

|---|---|---|

| Acidity (pKa) | Higher (weaker acids) | Lower (stronger acids) |

| Nucleophilicity | Good | Excellent (as thiolates) |

| Basicity | Strong (as alkoxides) | Weaker (as thiolates) |

| Oxidation Product | Aldehydes, Ketones, Carboxylic Acids | Disulfides, Sulfonic Acids |

Significance of Halogenated Thioethers in Chemical Research Scaffolds

The combination of a halogen atom and a sulfur-containing functional group on an aromatic ring creates a halogenated thioether scaffold, a privileged structure in chemical research, particularly in medicinal chemistry.

Halogen atoms, such as chlorine, are frequently incorporated into molecular designs to modulate a compound's properties. nih.gov The presence of chlorine on the phenyl ring influences its electronic nature through inductive and resonance effects, which can alter the reactivity of the ring and other functional groups. smolecule.com More than 88% of pharmaceuticals in the United States rely on chlorine chemistry in their production. nih.gov

Thioethers, which can be readily formed from the thiol group of this compound, are also integral components of many pharmaceutical compounds. nih.gov The formation of the carbon-sulfur bond is a common transformation in the pharmaceutical industry. acsgcipr.org The synthesis of thioethers is often achieved through the reaction of a thiolate with an organohalide. taylorandfrancis.com

The presence of multiple reactive sites on a single molecular framework is highly advantageous for creating libraries of compounds for research purposes. In the case of halogenated aryl thiol derivatives, the thiol group provides a nucleophilic handle for substitution reactions, while the halogenated aromatic ring can participate in cross-coupling reactions or nucleophilic aromatic substitution (SNAr). researchgate.netsmolecule.com This dual reactivity allows for systematic structural modifications at different points on the molecule, facilitating the exploration of structure-activity relationships. The ability to leverage these functional groups makes halogenated thioether scaffolds valuable platforms for the development of new chemical entities. acsgcipr.orgdigitellinc.com

Structure

3D Structure

Properties

Molecular Formula |

C9H9ClOS |

|---|---|

Molecular Weight |

200.69 g/mol |

IUPAC Name |

1-(2-chloro-3-sulfanylphenyl)propan-1-one |

InChI |

InChI=1S/C9H9ClOS/c1-2-7(11)6-4-3-5-8(12)9(6)10/h3-5,12H,2H2,1H3 |

InChI Key |

YDYAGVZXCRJGKZ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=C(C(=CC=C1)S)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 1 2 Chloro 3 Mercaptophenyl Propan 1 One and Analogues

Established Synthetic Routes to Propanone-Thiophenol Scaffolds

The construction of propanone-thiophenol scaffolds relies on a series of well-established organic reactions. These methods involve the sequential or convergent assembly of the substituted aromatic core, the ketone side chain, and the thiol group.

Friedel-Crafts Acylation Approaches for Ketone Moiety Introduction

The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution, providing a direct method for introducing an acyl group, such as a propanoyl group, onto an aromatic ring. sigmaaldrich.comorganic-chemistry.org The reaction typically involves treating an aromatic substrate with an acyl halide (e.g., propanoyl chloride) or an anhydride (B1165640) in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃). masterorganicchemistry.comyoutube.com

The electrophile in this reaction is the resonance-stabilized acylium ion, which is generated from the interaction between the acyl halide and the Lewis acid. chemistrysteps.com For the synthesis of a 1-(2-chloro-3-mercaptophenyl)propan-1-one scaffold, a potential precursor could be 2-chloro-3-(protected)-thiophenol. The Lewis acid catalyst activates the propanoyl chloride, which is then attacked by the electron-rich aromatic ring. A significant advantage of Friedel-Crafts acylation is that the resulting ketone product is deactivated towards further acylation, which prevents polysubstitution. organic-chemistry.org

| Reactant | Acylating Agent | Lewis Acid | Solvent | Product | Ref. |

| Anisole | Propanoyl chloride | AlCl₃ | CS₂ | 4-Methoxypropiophenone | organic-chemistry.org |

| Toluene | Acetyl chloride | AlCl₃ | CH₂Cl₂ | 4-Methylacetophenone | sigmaaldrich.com |

| Benzene (B151609) | Propionic anhydride | AlCl₃ | Benzene | Propiophenone (B1677668) | chemistrysteps.com |

This table presents representative examples of Friedel-Crafts acylation on various aromatic substrates.

Alkylating Agents in Mercapto Group Introduction

Introducing a mercapto (-SH) group onto an aromatic ring can be achieved through several classical methods. One common route involves the reduction of an aryl sulfonyl chloride. For instance, a substituted chlorobenzene (B131634) can be treated with chlorosulfonic acid to yield a sulfonyl chloride, which is subsequently reduced using a reducing agent like zinc and acid to afford the corresponding thiophenol.

Another established method is the Leuckart thiophenol synthesis, which involves the thermal decomposition of a diazonium salt in the presence of a xanthate, followed by hydrolysis. This multi-step sequence begins with the diazotization of an appropriately substituted aniline, providing a versatile entry point for introducing the thiol functionality.

Functional Group Interconversions and Regioselective Halogenation

Achieving the specific 1,2,3-substitution pattern of this compound requires careful control of regioselectivity. The directing effects of the substituents on the aromatic ring play a critical role in determining the position of incoming electrophiles. Both chloro and mercapto groups are ortho-, para-directing. Therefore, introducing a propanoyl group via Friedel-Crafts acylation onto a 2-chlorothiophenol (B146423) precursor would likely lead to a mixture of isomers, necessitating challenging purification steps.

To overcome this, a synthetic strategy may involve functional group interconversions. For example, one might start with a precursor where a nitro or amino group is used to direct the halogenation and acylation steps before being converted into the desired thiol group. Regioselective halogenation of ketones can be achieved using various reagents, such as N-halosuccinimides, under specific conditions to control the position of halogenation. researchgate.netmdpi.com The direct α-halogenation of aryl ketones is a common method for producing α-haloketones, which are valuable synthetic intermediates. mdpi.comnih.gov

Protection and Deprotection Strategies for Thiol Functionality

The thiol group is highly nucleophilic and susceptible to oxidation, often forming disulfides. thieme-connect.de To prevent unwanted side reactions during multi-step syntheses, the thiol group is typically protected. A variety of protecting groups are available for thiols, with the choice depending on the stability required and the conditions for subsequent reactions. researchgate.net

| Protecting Group | Protection Reagent | Deprotection Condition | Stability | Ref. |

| tert-Butyl (tBu) | Isobutylene, H₂SO₄ | Hg(OAc)₂ then H₂S; or TFA | Stable to base, mild acid | thieme-connect.de |

| Trityl (Trt) | Trityl chloride, Pyridine | Mild acid (e.g., TFA), Ag⁺ | Acid labile | researchgate.net |

| Acetamidomethyl (Acm) | N-(Hydroxymethyl)acetamide | Hg(II) salts | Stable to TFA, HF | researchgate.net |

| o-Nitrobenzyl (NB) | o-Nitrobenzyl bromide | UV Photolysis (350 nm) | Orthogonal to acid/base | americanpeptidesociety.org |

This table summarizes common protecting groups for thiols and their respective deprotection conditions.

Exploration of Novel Synthetic Approaches

While classical methods are robust, modern organic synthesis has seen the development of more efficient and versatile techniques, particularly those involving transition-metal catalysis.

Transition-Metal Catalyzed Coupling Reactions for Aryl-Thiol Linkages

Transition-metal catalyzed cross-coupling reactions have revolutionized the formation of carbon-sulfur (C-S) bonds. beilstein-journals.orgnih.gov These methods offer significant advantages over traditional approaches, including milder reaction conditions, broader functional group tolerance, and higher yields. Catalysts based on palladium, copper, and nickel are commonly employed to couple aryl halides or triflates with a variety of sulfur sources. nih.gov

For instance, a palladium-catalyzed reaction could couple 2,3-dichloropropiophenone with a sulfur nucleophile like sodium hydrosulfide (B80085) or a protected thiol equivalent. Alternatively, a copper-catalyzed Ullmann-type coupling can be used to form the aryl-thiol bond from an aryl halide and a thiol. nih.gov The development of these catalytic systems has been a major advance, though challenges such as catalyst poisoning by sulfur compounds can still be a concern. beilstein-journals.org Despite this, these methods represent a powerful and increasingly preferred strategy for the synthesis of complex aryl thiols and their derivatives. organic-chemistry.org

| Catalyst System | Aryl Halide | Sulfur Source | Base | Application | Ref. |

| Pd(dba)₂ / Xantphos | Aryl bromide | Thiol | Cs₂CO₃ | General C-S coupling | nih.gov |

| CuI / Ligand | Aryl iodide | Thiol | K₃PO₄ | Ullmann-type coupling | nih.gov |

| NiCl₂(dppe) | Aryl chloride | Thiol | NaOtBu | Coupling of aryl chlorides | nih.gov |

This table provides examples of transition-metal catalyst systems used for the formation of aryl-thiol bonds.

Enzymatic Reduction Methods for Propanone Precursors

The enantioselective reduction of prochiral ketones to their corresponding chiral alcohols is a crucial transformation in the synthesis of pharmaceuticals and other biologically active molecules. Biocatalytic methods, particularly those employing ketoreductases (KREDs), offer a green and highly selective alternative to traditional chemical reductants.

While specific enzymatic reduction data for this compound is not extensively detailed in publicly available literature, the enzymatic reduction of analogous acetophenone (B1666503) derivatives provides a strong model for potential methodologies. For instance, the reduction of various substituted acetophenones has been successfully achieved using ketoreductases from microorganisms such as Pichia glucozyma (KRED1-Pglu). The efficiency and enantioselectivity of these reductions are influenced by the electronic and steric properties of the substituents on the phenyl ring. Generally, electron-withdrawing groups can influence the reaction rates, a factor to consider for the chloro-substituted target molecule.

Studies on other hydroxyacetophenones have demonstrated that direct enantioselective reduction without the need for protecting the hydroxyl group can be achieved using (R)- and (S)-alcohol dehydrogenases. researchgate.net For example, the reduction of 3'-hydroxyacetophenone (B363920) to (R)-1-(3'-hydroxyphenyl)ethanol, a key intermediate for the anti-Alzheimer's drug Rivastigmine, has been performed with high enantiomeric excess (>99.9 e.e.%) and an isolated yield of 53%. researchgate.net This suggests that the mercapto group on the target compound, being a different type of nucleophilic substituent, would likely influence catalyst selection and reaction conditions.

The general approach for such an enzymatic reduction would involve:

Screening of Biocatalysts: A panel of commercially available or proprietary ketoreductases would be screened for activity and stereoselectivity towards this compound.

Co-factor System: Most KREDs require a nicotinamide (B372718) cofactor (NADH or NADPH). An efficient cofactor regeneration system, often employing a secondary enzyme like glucose dehydrogenase and a sacrificial substrate like glucose, is essential for process viability.

Reaction Conditions Optimization: Key parameters such as pH, temperature, substrate loading, and solvent system would be optimized to maximize conversion and enantiomeric excess.

| Parameter | Typical Range | Purpose |

| pH | 6.0 - 8.0 | Maintain optimal enzyme activity and stability. |

| Temperature | 25 - 40 °C | Balance reaction rate with enzyme stability. |

| Substrate Loading | 1 - 50 g/L | Maximize product output without inhibiting the enzyme. |

| Co-solvent | 5 - 20% (v/v) | Improve substrate solubility (e.g., DMSO, isopropanol). |

Multi-step Synthesis Sequences and Intermediate Purification

A plausible synthetic route could start from 2-chlorothiophenol. The key steps would likely be:

Protection of the Thiol Group: The highly reactive mercapto group would likely require protection to prevent side reactions during subsequent steps. Common protecting groups for thiols include acetyl or p-methoxybenzyl (PMB) groups.

Friedel-Crafts Acylation: The protected 2-chlorothiophenol would then undergo a Friedel-Crafts acylation with propanoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃, FeCl₃) to introduce the propanone side chain. The directing effects of the chloro and protected mercapto groups would influence the regioselectivity of this step.

Deprotection: The final step would involve the removal of the thiol protecting group to yield the target compound.

Intermediate Purification:

Purification of intermediates is critical to ensure the success of subsequent reaction steps and the purity of the final product. Common techniques include:

Crystallization: If the intermediates are crystalline solids, recrystallization from an appropriate solvent system is an effective method for purification.

Column Chromatography: For non-crystalline or difficult-to-separate mixtures, silica (B1680970) gel column chromatography is a standard purification technique. The choice of eluent (e.g., a mixture of hexanes and ethyl acetate) is crucial for achieving good separation.

Distillation: For liquid intermediates, distillation under reduced pressure can be used for purification, provided the compounds are thermally stable.

Challenges in purification can arise from the formation of isomeric byproducts during the Friedel-Crafts acylation or incomplete reactions. Careful monitoring of the reaction progress by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential to determine the optimal reaction time and minimize byproduct formation.

Analysis of Reaction Yields and Purity Optimization

Optimizing reaction yields and the purity of the final product is a critical aspect of any synthetic process. For the synthesis of this compound, several factors would need to be considered.

Yield Optimization:

In the context of the proposed Friedel-Crafts acylation step, the following parameters would be key to optimizing the yield:

Lewis Acid Stoichiometry: The molar ratio of the Lewis acid to the substrate can significantly impact the reaction rate and yield. An excess of the catalyst is often required, but too much can lead to side reactions and decomposition.

Reaction Temperature: Friedel-Crafts reactions are often exothermic. Controlling the temperature is crucial to prevent the formation of byproducts and ensure a good yield. Reactions are typically run at low temperatures (0-5 °C) initially and then allowed to warm to room temperature.

Solvent: The choice of solvent can influence the solubility of the reactants and the activity of the catalyst. Common solvents for Friedel-Crafts reactions include dichloromethane, dichloroethane, and carbon disulfide.

Reaction Time: Monitoring the reaction by TLC or HPLC is necessary to determine the point of maximum conversion of the starting material to the desired product.

| Variable | Condition A | Condition B | Condition C | Outcome |

| Lewis Acid | AlCl₃ (1.1 eq) | FeCl₃ (1.1 eq) | AlCl₃ (1.5 eq) | Higher yield with increased AlCl₃, but more byproducts. |

| Temperature | 0 °C to RT | -20 °C to RT | RT | Lower initial temperature improves selectivity. |

| Solvent | Dichloromethane | Dichloroethane | Nitrobenzene | Dichloromethane provides a good balance of solubility and reactivity. |

Purity Optimization:

The purity of the final product is paramount, especially if it is intended for use in pharmaceutical applications. Optimization of purity involves:

Minimizing Byproduct Formation: As discussed above, careful control of reaction conditions can minimize the formation of unwanted side products.

Effective Purification of the Final Product: A combination of purification techniques may be necessary. For example, an initial workup involving an aqueous wash to remove the Lewis acid catalyst, followed by column chromatography and/or recrystallization.

Analytical Characterization: The purity of the final compound should be rigorously assessed using a combination of analytical techniques, including:

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any impurities.

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound with high accuracy.

By systematically optimizing each step of the synthesis and employing rigorous purification and analytical techniques, this compound can be prepared in high yield and purity.

Spectroscopic and Structural Elucidation Techniques for 1 2 Chloro 3 Mercaptophenyl Propan 1 One and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy provides detailed information about the atomic-level structure of a molecule by probing the magnetic properties of atomic nuclei. For a molecule like 1-(2-Chloro-3-mercaptophenyl)propan-1-one, ¹H and ¹³C NMR, along with advanced 2D techniques, are used to map out the proton and carbon frameworks.

Proton NMR (¹H NMR) is a fundamental technique used to determine the number and type of hydrogen atoms in a molecule. Each unique proton environment gives rise to a distinct signal, whose chemical shift (δ), splitting pattern (multiplicity), and integration value provide a wealth of structural information.

For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the protons of the propanone side chain, and the thiol proton.

Aromatic Region (approx. 7.0-7.6 ppm): The three protons on the trisubstituted benzene (B151609) ring are chemically non-equivalent. Their signals would appear in the downfield region, typically as a series of complex multiplets (m) or as distinct doublets and doublet of doublets, resulting from spin-spin coupling with each other.

Thiol Proton (approx. 3.5-4.5 ppm): The mercapto group proton (-SH) typically appears as a broad singlet. Its chemical shift can be variable and is dependent on factors like solvent, concentration, and temperature. This peak can be confirmed by D₂O exchange, where the singlet would disappear from the spectrum.

Aliphatic Propanone Chain: The propanone side chain gives rise to two distinct signals. The methylene (B1212753) protons (-CH₂-) adjacent to the carbonyl group are deshielded and would appear as a quartet (q) around 2.9-3.2 ppm, due to coupling with the adjacent methyl protons. The terminal methyl protons (-CH₃) are further upfield and would appear as a triplet (t) around 1.1-1.3 ppm, due to coupling with the methylene protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

|---|---|---|---|---|

| Aromatic (Ar-H) | ~ 7.0 - 7.6 | Multiplet (m) | 3H | Complex splitting due to ortho- and meta-coupling. |

| Thiol (-SH) | ~ 3.5 - 4.5 | Broad Singlet (br s) | 1H | Shift is variable; peak disappears upon D₂O exchange. |

| Methylene (-COCH₂CH₃) | ~ 2.9 - 3.2 | Quartet (q) | 2H | Deshielded by the adjacent carbonyl group. |

| Methyl (-COCH₂CH₃) | ~ 1.1 - 1.3 | Triplet (t) | 3H | Typical chemical shift for an ethyl ketone methyl group. docbrown.info |

Carbon-13 NMR (¹³C NMR) provides information about the carbon framework of a molecule. In a standard proton-decoupled ¹³C NMR spectrum, each unique carbon atom produces a single peak, allowing for the determination of the total number of distinct carbon environments. libretexts.org

For this compound, a total of nine distinct signals are expected, corresponding to the nine carbon atoms in the molecule.

Carbonyl Carbon (approx. >195 ppm): The ketone carbonyl carbon (C=O) is highly deshielded and appears significantly downfield, typically above 195 ppm. docbrown.info

Aromatic Carbons (approx. 125-140 ppm): Due to the unsymmetrical substitution pattern, all six aromatic carbons are unique and will produce six separate signals. The carbons directly attached to the substituents (chlorine, sulfur, and the propanone group) can be distinguished from those bearing a hydrogen atom based on their chemical shifts and often lower peak intensities. The carbon bonded to chlorine (C-Cl) is expected around 130-135 ppm, while the carbon bonded to sulfur (C-S) would appear in a similar region. docbrown.info

Aliphatic Carbons (approx. 8-35 ppm): The two carbons of the ethyl group appear in the upfield, aliphatic region of the spectrum. The methylene carbon (-CH₂-) is expected around 30-35 ppm, while the terminal methyl carbon (-CH₃) will be the most upfield signal, typically below 15 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| Carbonyl (C=O) | > 195 | Characteristic shift for a ketone carbonyl. docbrown.info |

| Aromatic (C-C=O) | ~ 135 - 140 | Quaternary carbon attached to the propanone group. |

| Aromatic (C-Cl) | ~ 130 - 135 | Deshielding effect from the electronegative chlorine. docbrown.info |

| Aromatic (C-S) | ~ 125 - 130 | Typical shift for a carbon attached to a thiol group. |

| Aromatic (C-H) | ~ 125 - 135 | Three distinct signals are expected for the aromatic C-H carbons. |

| Methylene (-COCH₂CH₃) | ~ 30 - 35 | Aliphatic carbon adjacent to the carbonyl group. |

| Methyl (-COCH₂CH₃) | ~ 8 - 12 | Aliphatic methyl carbon. |

While 1D NMR provides foundational data, two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by revealing correlations between nuclei. A combination of 1D and 2D NMR experiments is often necessary for complete confidence in molecular structure determination. emerypharma.com

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. For this compound, a COSY spectrum would show a clear cross-peak between the methylene quartet and the methyl triplet of the propanone chain, confirming their connectivity. It would also reveal the coupling network among the three aromatic protons. emerypharma.com

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments map protons to the carbons they are directly attached to. An HSQC spectrum would show correlations between the methylene protons and the methylene carbon, the methyl protons and the methyl carbon, and each of the three aromatic protons to their respective aromatic carbons. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons, which is vital for connecting different parts of the molecule. Key HMBC correlations would include:

From the methylene protons to the carbonyl carbon and the methyl carbon.

From the methyl protons to the methylene carbon.

From the protons on the propanone chain to the aromatic carbon they are attached to (C-1), confirming the link between the side chain and the ring.

From the aromatic protons to adjacent and next-nearest-neighbor carbons within the ring, helping to assign the specific positions of the substituents. mdpi.com

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for polar molecules. It typically produces a protonated molecular ion [M+H]⁺, allowing for the direct confirmation of the molecular weight.

For this compound (Molecular Weight: 200.69 g/mol ), the ESI-MS spectrum in positive ion mode would be expected to show a prominent peak at an m/z of approximately 201.7. A key diagnostic feature would be the presence of an isotopic peak at m/z 203.7, with an abundance of about one-third that of the m/z 201.7 peak, which is the characteristic isotopic signature of a molecule containing one chlorine atom. miamioh.edu

Collision-Induced Dissociation (CID) or tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the molecular ion, providing structural insights. dtic.mil Key fragmentation pathways for this molecule would likely include:

Alpha-Cleavage: The predominant fragmentation for ketones is often alpha-cleavage. This would involve the loss of an ethyl radical (•CH₂CH₃, mass = 29 Da) from the protonated molecule, resulting in a fragment ion at m/z 172.7.

Loss of Propanone Group: Cleavage of the bond between the aromatic ring and the carbonyl group could lead to the loss of a neutral propanone molecule after rearrangement, or the formation of a substituted benzoyl cation.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. This makes it an exceptionally powerful tool for monitoring the progress of chemical reactions. nih.gov

In the synthesis of this compound or its derivatives, LC-MS can be used to track the consumption of starting materials and the formation of products in real-time. For instance, if the thiol is prepared by the reduction of a disulfide precursor, the reaction mixture can be analyzed at various time points. The LC separates the disulfide starting material from the thiol product, and the MS detects each based on their unique molecular weights. This allows for the precise determination of reaction completion, the identification of any intermediates or byproducts, and the optimization of reaction conditions such as temperature, time, and catalyst loading. nih.govnih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum is expected to display a series of characteristic absorption bands corresponding to its distinct functional moieties.

The most prominent feature would be the strong absorption band from the carbonyl (C=O) stretching vibration of the propan-1-one group. For saturated aliphatic ketones, this band typically appears around 1715 cm⁻¹. vscht.czlibretexts.org Conjugation with the aromatic ring is known to lower this frequency; therefore, the C=O stretch for the title compound is anticipated in the 1690-1710 cm⁻¹ range. libretexts.orgpressbooks.pub

The presence of the thiol (-SH) group would be confirmed by a weak but sharp absorption band for the S-H stretching vibration, typically found in the 2550-2600 cm⁻¹ region. Aromatic C-H stretching vibrations are expected to appear as a group of weaker bands just above 3000 cm⁻¹, typically between 3000-3100 cm⁻¹. vscht.czlibretexts.org In contrast, the aliphatic C-H stretching vibrations from the propanoyl group would produce stronger absorptions in the 2850-2960 cm⁻¹ range. libretexts.orglibretexts.org

Other significant vibrations include the C-Cl stretch, which for aryl chlorides, gives rise to a strong band in the 1000-1100 cm⁻¹ region. The in-ring C=C stretching vibrations of the benzene ring are expected to produce characteristic absorptions around 1600 cm⁻¹ and 1475 cm⁻¹. vscht.czudel.edu The region below 900 cm⁻¹ would contain C-H out-of-plane ("oop") bending vibrations, which are indicative of the 1,2,3-trisubstitution pattern on the aromatic ring. libretexts.org

Table 1: Predicted Infrared (IR) Absorption Frequencies for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring the absorption of ultraviolet and visible light. The absorption of this energy promotes electrons from a ground electronic state to a higher energy excited state. The chromophores in this compound are the substituted benzene ring and the carbonyl group.

The electronic spectrum of this compound is expected to be dominated by π → π* and n → π* transitions. libretexts.orgtanta.edu.eg The benzene ring itself exhibits strong π → π* transitions, typically below 260 nm. hnue.edu.vn The presence of substituents—chloro, mercapto, and propanoyl groups—will significantly influence the position and intensity of these absorption bands.

Substituents with non-bonding electrons, such as the mercapto (-SH) and chloro (-Cl) groups, act as auxochromes. These groups can extend the conjugated system through resonance, causing a bathochromic shift (a shift to longer wavelengths) of the π → π* transitions. tanta.edu.eg The carbonyl group also extends the conjugation of the aromatic ring. jove.com

The carbonyl group itself exhibits a weak, symmetry-forbidden n → π* transition, which involves the promotion of a non-bonding electron from the oxygen atom to an anti-bonding π* orbital. hnue.edu.vn For simple ketones, this absorption occurs around 280-290 nm. hnue.edu.vn Conjugation with the aromatic ring will shift this band to longer wavelengths, likely into the 300-340 nm region. The more intense π → π* transition, associated with the conjugated aromatic ketone system, is expected to appear at a shorter wavelength, typically between 240-280 nm. libretexts.orgjove.com

Table 2: Predicted Electronic Transitions for this compound.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound is not publicly available, its solid-state characteristics can be inferred from related structures, such as chlorinated acetophenones and aromatic thiols. nih.govnih.gov

The molecule is expected to have a largely planar phenyl ring. The propanoyl group attached to the ring may exhibit some torsional rotation. In similar structures, like 2-chloro-1-(3-hydroxyphenyl)ethanone, the molecule is nearly planar, with only a small torsion angle between the carbonyl group and the ring. nih.gov Bond lengths and angles are expected to fall within standard ranges for organic compounds. For instance, the C=O bond length would be approximately 1.22 Å, the aromatic C-C bonds around 1.39 Å, the C-Cl bond near 1.74 Å, and the C-S bond around 1.77 Å. The bond angles around the sp² hybridized carbons of the benzene ring and the carbonyl carbon would be close to 120°.

Table 3: Predicted Bond Geometries for this compound.

The crystal packing of this molecule would be governed by a variety of intermolecular interactions, which dictate the supramolecular architecture. The thiol group is a hydrogen bond donor, and the carbonyl oxygen is a hydrogen bond acceptor. Therefore, moderately strong S-H···O=C hydrogen bonds are likely to be a key feature in the crystal packing, potentially forming chains or dimeric motifs.

Crystallographic disorder occurs when atoms or groups of atoms occupy more than one position within the crystal lattice. oup.comcam.ac.uk The diffraction experiment measures the average structure over all unit cells, so disorder is modeled as a superposition of different conformations or orientations with partial occupancies. nih.govnih.gov

For this compound, positional disorder could arise from the rotation of the terminal methyl group of the propanoyl chain or conformational flexibility of the entire propanoyl group. The thiol hydrogen might also exhibit positional disorder.

In crystallographic refinement software like SHELXL, disorder is handled by defining multiple atomic positions for the disordered fragment. oup.comnih.gov The PART instruction is used to assign atoms to different disordered components (e.g., PART 1 and PART 2). The relative populations of these components are controlled by refining their site occupancy factors (SOFs) using free variables, with the sum of SOFs for a given atom constrained to unity. cam.ac.uk Geometric restraints (e.g., SADI, SAME) are often necessary to maintain sensible bond lengths and angles within the disordered fragments, ensuring a chemically logical and stable refinement. cam.ac.uk

Raman Spectroscopy for Vibrational Fingerprint Analysis

Raman spectroscopy, like IR, probes the vibrational modes of a molecule. However, it relies on inelastic scattering of light rather than absorption, and the selection rules are different. Vibrations that cause a significant change in polarizability are Raman active, while those that cause a change in dipole moment are IR active. This makes the two techniques complementary.

For this compound, the Raman spectrum would provide a unique vibrational fingerprint. Aromatic ring vibrations, particularly the symmetric "ring breathing" mode around 1000 cm⁻¹, typically produce a very strong Raman signal. researchgate.net The C-S stretching vibration, expected around 600-750 cm⁻¹, is also generally strong in the Raman spectrum. The S-H stretch (2550-2600 cm⁻¹) is observable, though often weak. A key diagnostic feature can be the C-S-H bending mode, which appears around 850 cm⁻¹ and is sensitive to isotopic substitution. rsc.org The C=O stretch (1690-1710 cm⁻¹) is also Raman active, although its intensity can vary. The C-Cl stretch would also be visible, typically in the 1000-1100 cm⁻¹ range. researchgate.net

Table 4: Predicted Raman Shifts for this compound.

Computational and Theoretical Investigations of 1 2 Chloro 3 Mercaptophenyl Propan 1 One

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. mdpi.com It is widely used to study the structural and spectroscopic properties of organic molecules. nih.govresearchgate.net By solving the Kohn-Sham equations, DFT can model the electronic structure of a molecule to predict a wide range of properties. mdpi.com For 1-(2-Chloro-3-mercaptophenyl)propan-1-one, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be the method of choice for obtaining detailed molecular information. nih.govnih.gov

A fundamental application of DFT is the optimization of a molecule's geometry to find its most stable, lowest-energy conformation. nanobioletters.com This process yields precise predictions of bond lengths, bond angles, and dihedral angles. For this compound, this would involve determining the spatial arrangement of the substituted phenyl ring and the propanoyl group, including the orientation of the mercapto (-SH) group.

Electronic structure analysis focuses on the distribution of electrons within the molecule. Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical stability and reactivity. A smaller gap suggests the molecule is more polarizable and reactive. Analysis of the molecular orbitals would reveal that the HOMO is likely localized on the electron-rich phenyl ring and the sulfur atom, while the LUMO may be centered on the carbonyl group and the aromatic system.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative) This table presents hypothetical data for illustrative purposes, as specific experimental or computational results for this exact molecule are not available in the provided search results.

| Parameter | Predicted Value (B3LYP/6-311++G(d,p)) |

|---|---|

| C=O Bond Length | ~1.21 Å |

| C-Cl Bond Length | ~1.74 Å |

| C-S Bond Length | ~1.78 Å |

| S-H Bond Length | ~1.34 Å |

| C-C-O Bond Angle (Carbonyl) | ~121.5° |

| C-C-Cl Bond Angle (Ring) | ~120.2° |

Table 2: Predicted Electronic Properties for this compound (Illustrative) This table presents hypothetical data for illustrative purposes.

| Property | Predicted Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 2.5 D |

DFT calculations are highly effective in predicting spectroscopic data, which can be used to confirm the structure of a synthesized compound. nanobioletters.comresearchgate.net

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the theoretical ¹H and ¹³C NMR chemical shifts. nih.gov These calculated shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), typically show good correlation with experimental spectra, aiding in the assignment of specific peaks to individual protons and carbon atoms in the molecule. researchgate.net

IR Spectroscopy: Theoretical vibrational frequencies can be calculated to predict an infrared (IR) spectrum. These calculations help identify the characteristic vibrational modes of functional groups, such as the C=O stretch of the ketone, the C-Cl stretch, the S-H stretch, and various aromatic C-H and C=C vibrations. nih.gov Calculated frequencies are often scaled by a factor to correct for anharmonicity and achieve better agreement with experimental data. nih.gov

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to predict electronic transitions and the corresponding UV-Vis absorption spectrum. nih.gov This method calculates the excitation energies and oscillator strengths, which correspond to the λ_max values and intensities of absorption bands, providing insight into the electronic structure and chromophores within the molecule. researchgate.net

Table 3: Predicted Spectroscopic Data for this compound (Illustrative) This table presents hypothetical data for illustrative purposes.

| Spectroscopy | Parameter | Predicted Value |

|---|---|---|

| ¹H NMR | Chemical Shift (SH) | ~3.5-4.5 ppm |

| ¹³C NMR | Chemical Shift (C=O) | ~195-205 ppm |

| IR | C=O Stretch | ~1680 cm⁻¹ |

| IR | S-H Stretch | ~2550 cm⁻¹ |

| UV-Vis | λ_max | ~250 nm, ~310 nm |

Molecular Dynamics (MD) Simulations for Conformational Analysis

While DFT is excellent for static properties, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior and conformational flexibility of molecules over time. nih.gov For this compound, MD simulations would reveal the accessible rotational conformations (rotamers), particularly around the single bonds connecting the propanoyl group to the phenyl ring and the C-S bond.

By simulating the molecule's movement over nanoseconds or longer, researchers can map the potential energy surface and identify low-energy, stable conformers and the energy barriers between them. This analysis provides a more complete picture of the molecule's behavior in solution, which can influence its reactivity and biological interactions.

Computational Methods for Reactivity Prediction

The electronic parameters obtained from DFT calculations are instrumental in predicting a molecule's reactivity. mdpi.com

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas prone to electrophilic attack, such as the oxygen of the carbonyl group. Regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack. nanobioletters.com

Fukui Functions: These functions identify which atoms in a molecule are most susceptible to nucleophilic, electrophilic, or radical attack, providing a more localized prediction of reactivity.

Analysis of Substituent Electronic and Steric Effects on Molecular Properties

The properties of this compound are governed by the interplay of the electronic and steric effects of its substituents on the phenyl ring. researchgate.net

Electronic Effects:

Chloro Group (-Cl): This group is electronegative and withdraws electron density from the ring via the inductive effect, which is a deactivating effect. libretexts.org However, it can donate electron density through resonance due to its lone pairs, making it an ortho-, para-director in electrophilic aromatic substitution.

Mercapto Group (-SH): The sulfur atom is less electronegative than oxygen but can still donate electron density to the ring via resonance, acting as an activating group and an ortho-, para-director.

Propanoyl Group (-C(O)CH₂CH₃): The carbonyl group is a strong electron-withdrawing group through both induction and resonance. It deactivates the ring towards electrophilic attack and is a meta-director. libretexts.org

Chemical Reactivity and Derivatization Pathways of 1 2 Chloro 3 Mercaptophenyl Propan 1 One

Oxidation Reactions of the Mercapto Group

The sulfur atom of the mercapto group in 1-(2-chloro-3-mercaptophenyl)propan-1-one is susceptible to oxidation, leading to the formation of disulfides, sulfoxides, and sulfones. The specific product obtained depends on the nature and stoichiometry of the oxidizing agent employed.

The oxidation of thiols to disulfides is a common and fundamental reaction in organic sulfur chemistry. nih.gov In the case of this compound, mild oxidizing agents can facilitate the coupling of two thiol molecules to form the corresponding disulfide. This transformation is often achieved using reagents such as hydrogen peroxide, iodine, or air, sometimes in the presence of a catalyst. organic-chemistry.orgnih.gov The reaction proceeds via the formation of a sulfenyl intermediate, which then reacts with another thiol molecule to yield the disulfide and water. The presence of electron-withdrawing groups on the aromatic ring, such as the chloro and propanoyl groups, can influence the rate of this reaction. acs.org

A variety of methods have been developed for the synthesis of disulfides from thiols, including aerobic oxidation and reactions promoted by reagents like N-anomeric amides, which proceed through a radical pathway. nih.govchemrxiv.org The choice of oxidant and reaction conditions is crucial to prevent over-oxidation to higher oxidation states of sulfur. nih.gov

Table 1: Examples of Oxidizing Agents for Thiol to Disulfide Conversion

| Oxidizing Agent | Conditions | Reference |

|---|---|---|

| Hydrogen Peroxide/Iodide Ion | Catalytic amount of iodide ion | organic-chemistry.org |

| Air (Aerobic Oxidation) | Often catalyzed by metal complexes or flavins | organic-chemistry.org |

| 1-Chlorobenzotriazole | Forms an intermediate that reacts with another thiol | organic-chemistry.org |

| N-Anomeric Amide | Promotes S-S bond homocoupling via a radical mechanism | nih.gov |

Further oxidation of the mercapto group, or more commonly the corresponding sulfide (B99878), leads to the formation of sulfoxides and subsequently sulfones. jchemrev.comresearchgate.net The selective oxidation of a sulfide to a sulfoxide (B87167) requires careful control of the reaction conditions to avoid over-oxidation to the sulfone. nih.gov A wide array of oxidizing agents can be used for these transformations, including hydrogen peroxide, peroxy acids, and various metal-based oxidants. nih.govnih.gov

The conversion of sulfides to sulfoxides is a key transformation in the synthesis of various biologically active molecules. nih.gov For instance, hydrogen peroxide in glacial acetic acid has been shown to be an effective system for the selective oxidation of sulfides to sulfoxides under mild, transition-metal-free conditions. nih.gov Stronger oxidizing conditions or an excess of the oxidizing agent will typically lead to the formation of the corresponding sulfone, where the sulfur atom is in its highest oxidation state. nih.govresearchgate.net The choice of oxidant can be tailored to achieve either the sulfoxide or the sulfone as the desired product. jchemrev.com

Table 2: Common Oxidants for Sulfide to Sulfoxide/Sulfone Conversion

| Oxidant | Product(s) | Notes | Reference |

|---|---|---|---|

| Hydrogen Peroxide | Sulfoxide, Sulfone | Selectivity can be controlled by reaction conditions. | nih.govnih.gov |

| m-Chloroperoxybenzoic acid (mCPBA) | Sulfoxide, Sulfone | A common and effective reagent. | jchemrev.com |

| Sodium periodate (B1199274) (NaIO4) | Sulfoxide | Often used for selective sulfoxidation. | jchemrev.com |

| Potassium permanganate (B83412) (KMnO4) | Sulfone | A strong oxidizing agent that typically leads to the sulfone. | researchgate.net |

| Iodosobenzene | Sulfoxide | Efficient for sensitive sulfides. | jchemrev.com |

Reduction Reactions of the Ketone Moiety

The ketone functional group in this compound is susceptible to reduction to form the corresponding secondary alcohol.

The reduction of ketones to alcohols is a fundamental transformation in organic synthesis. chemistrysteps.com This can be achieved using a variety of reducing agents, with sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4) being among the most common. chemistrysteps.com These reagents act as sources of hydride ions (H-), which nucleophilically attack the electrophilic carbon atom of the carbonyl group. chemistrysteps.com Subsequent protonation of the resulting alkoxide intermediate yields the alcohol.

Catalytic hydrogenation, using hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel, is another effective method for ketone reduction. chemistrysteps.com More advanced methods, including enantioselective reductions using chiral catalysts, can be employed to produce a specific stereoisomer of the alcohol. wikipedia.org Transfer hydrogenation, which uses a source other than H2 gas (like isopropanol (B130326) or formic acid) to deliver hydrogen, is also a widely used technique. wikipedia.org The choice of reducing agent can be influenced by the presence of other functional groups in the molecule to ensure chemoselectivity.

Table 3: Selected Reducing Agents for Ketone to Alcohol Conversion

| Reducing Agent | Typical Solvent(s) | Notes | Reference |

|---|---|---|---|

| Sodium Borohydride (NaBH4) | Methanol, Ethanol (B145695) | A mild and selective reducing agent. | chemistrysteps.com |

| Lithium Aluminum Hydride (LiAlH4) | Diethyl ether, Tetrahydrofuran | A very powerful and non-selective reducing agent. | chemistrysteps.com |

| Hydrogen (H2) with Metal Catalyst (Pd, Pt, Ni) | Ethanol, Ethyl acetate | Known as catalytic hydrogenation. | chemistrysteps.com |

| Borane (BH3) | Tetrahydrofuran | Can also reduce other functional groups. | wikipedia.org |

| Isopropanol with a Ru catalyst | Not specified | An example of transfer hydrogenation. | wikipedia.org |

Nucleophilic Substitution Reactions of Halogen Atoms

The chloro group on the aromatic ring of this compound can be replaced by various nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. wikipedia.org

Nucleophilic aromatic substitution is facilitated by the presence of electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize the negatively charged intermediate (Meisenheimer complex). libretexts.orgyoutube.com In this compound, the propanoyl group, being an electron-withdrawing group, is located ortho to the chloro substituent, thereby activating it towards nucleophilic attack.

This reaction allows for the introduction of a variety of functional groups onto the aromatic ring. For example, reaction with amines would yield the corresponding anilines, while reaction with thiols would result in the formation of thioethers. nih.gov Similarly, treatment with a strong base like sodium hydroxide (B78521) at elevated temperatures can lead to the substitution of the chloro group with a hydroxyl group, forming a phenol. The reactivity of the heteroaryl halide is dependent on the electronic nature of the aromatic system and the position of the halogen. nih.gov

Table 4: Examples of Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Product Functional Group | General Conditions | Reference |

|---|---|---|---|

| Amines (R-NH2) | Secondary or Tertiary Amine | Heat, often in the presence of a base | nih.gov |

| Thiols (R-SH) | Thioether | Base (e.g., K2CO3) in a polar aprotic solvent (e.g., DMAc) | nih.gov |

| Hydroxide (OH-) | Phenol | High temperature and pressure | libretexts.org |

| Alkoxides (R-O-) | Ether | Base in an alcoholic solvent | libretexts.org |

Mechanistic Insights into Leaving Group Activity

The concept of leaving group activity in this compound is primarily centered on the chloro substituent. In the context of nucleophilic aromatic substitution (SNAr), the chloride ion's potential to act as a leaving group is significantly influenced by the electronic environment of the benzene (B151609) ring. Generally, halogens attached to an aromatic ring are poor leaving groups because the carbon-halogen bond has partial double bond character and cleavage would result in a highly unstable aryl cation.

For a SNAr reaction to proceed, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. In this compound, the propanoyl group (-COC2H5) is a deactivating, electron-withdrawing group. However, it is positioned meta to the chloro substituent, which means its ability to stabilize the negative charge in the Meisenheimer complex intermediate is limited. The mercapto group (-SH) is generally considered an ortho, para-directing activator. Therefore, the chloro group in this specific compound is not sufficiently activated for facile nucleophilic aromatic substitution under standard conditions.

Displacement of the chloride would require harsh reaction conditions or a different mechanistic pathway, such as one involving transition-metal catalysis (e.g., Buchwald-Hartwig amination or Suzuki-Miyaura cross-coupling), which can proceed without the need for strong electronic activation of the aryl halide. The mercapto group's proton is acidic, but the thiolate anion (-S⁻) itself is not a plausible leaving group from the aromatic ring. Its reactivity is dominated by its nucleophilicity, which is crucial for the cyclization reactions discussed later.

| Functional Group | Potential Leaving Group | Mechanistic Context | Required Conditions |

| Chloro (-Cl) | Chloride (Cl⁻) | Nucleophilic Aromatic Substitution (SNAr) | Requires strong activation from electron-withdrawing groups at ortho/para positions, or transition-metal catalysis. |

| Mercapto (-SH) | Not a leaving group | N/A | The thiol proton is acidic, and the resulting thiolate is a potent nucleophile. |

Electrophilic Aromatic Substitution on the Phenyl Ring

Electrophilic Aromatic Substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. youtube.com The outcome of such reactions on this compound is governed by the directing effects and the relative activating/deactivating nature of the three existing substituents.

Mercapto Group (-SH): This is an activating group and an ortho, para-director due to the ability of the sulfur atom's lone pairs to donate electron density to the ring through resonance, stabilizing the arenium ion intermediate.

Chloro Group (-Cl): This is a deactivating group due to its inductive electron-withdrawing effect, but it is also an ortho, para-director because its lone pairs can participate in resonance stabilization.

Propanoyl Group (-COC2H5): This is a strong deactivating group and a meta-director. It withdraws electron density from the ring both inductively and by resonance, destabilizing the arenium ion intermediate, particularly when the positive charge is on the carbon bearing the substituent.

Analysis of Directing Effects: The positions on the ring are numbered relative to the propanoyl group at C1. The substituents are at C2 (Chloro) and C3 (Mercapto). The available positions for substitution are C4, C5, and C6.

The mercapto group at C3 directs ortho to C2 (blocked) and C4, and para to C6.

The chloro group at C2 directs ortho to C1 (blocked) and C3 (blocked), and para to C5.

The propanoyl group at C1 directs meta to C3 (blocked) and C5.

Combining these effects, positions C4, C5, and C6 are the potential sites for substitution. The powerful activating and directing effect of the mercapto group makes positions C4 and C6 the most likely targets. The directing effect of the chloro group and the propanoyl group converge on position C5. However, the strong deactivating nature of the propanoyl group and the combined deactivating effect of the chloro group would likely make substitution at C5 less favorable than at the positions activated by the mercapto group. Therefore, electrophilic attack is most probable at the C4 and C6 positions. youtube.com Steric hindrance could further influence the regioselectivity, potentially favoring the less crowded C6 position.

| Substituent | Position | Electronic Effect | Directing Effect |

| Propanoyl | C1 | Deactivating | meta (to C3, C5) |

| Chloro | C2 | Deactivating | ortho, para (to C1, C3, C5) |

| Mercapto | C3 | Activating | ortho, para (to C2, C4, C6) |

Intramolecular and Intermolecular Cyclization Reactions for Heterocyclic Formation

The bifunctional nature of this compound, possessing both a nucleophilic mercapto group and an electrophilic carbonyl carbon, makes it a prime candidate for cyclization reactions to form heterocyclic structures. researchgate.net These reactions can be either intramolecular or intermolecular, often leading to the synthesis of sulfur-containing heterocycles.

Benzothiophene (B83047) Core Construction

The most prominent application of this substitution pattern is in the synthesis of the benzothiophene scaffold, a core structure in many pharmaceutically active compounds. nih.govnih.gov The reaction typically proceeds via an intramolecular cyclization involving the nucleophilic thiol group and a suitably modified propanoyl side chain.

A common strategy involves the conversion of the ketone into a more reactive intermediate. For instance, derivatives of 1-(2-mercaptophenyl) ketones can undergo cyclization to form benzothiophenes. nih.govacs.org One established method is the reaction of 1-(2-mercaptophenyl) ketones with alkynes to form 1-(2-mercaptophenyl)-2-yn-1-ols. nih.govacs.org These intermediates can then undergo heterocyclodehydration to yield benzothiophene derivatives. nih.govacs.org

While the specific compound this compound is not detailed in these syntheses, the pathway is directly applicable. The process would involve an initial reaction at the ketone, followed by an acid-catalyzed intramolecular electrophilic substitution, where the sulfur atom attacks the activated side chain, leading to cyclization and dehydration to form the thiophene (B33073) ring fused to the benzene core.

Another approach is the palladium-catalyzed heterocyclodehydration of related 1-(2-mercaptophenyl)-2-yn-1-ols, which yields (E)-2-(1-alkenyl)benzothiophenes in good yields. nih.gov Radical-promoted cyclizations are also possible, leading to different substitution patterns on the resulting benzothiophene. nih.govacs.org The presence of the chloro group on the benzene ring would be retained in the final benzothiophene product, offering a handle for further synthetic modifications.

| Precursor Type | Reaction Conditions | Product Type | Yield Range |

| 1-(2-mercaptophenyl)-2-yn-1-ols | PdI₂ (cat.), KI, 80-100 °C | (E)-2-(1-alkenyl)benzothiophenes | 55-82% nih.gov |

| 1-(2-mercaptophenyl)-2-yn-1-ols | AIBN (radical initiator), Alcohol, 80-100 °C | 2-Alkoxymethylbenzothiophenes | 49-98% nih.gov |

Applications As a Building Block in Advanced Organic Synthesis

Intermediate in the Synthesis of Complex Organic Molecules

As a polyfunctional molecule, 1-(2-Chloro-3-mercaptophenyl)propan-1-one can serve as a versatile intermediate. The α-chloroketone moiety is a well-known precursor for various chemical transformations. For instance, α-haloketones are frequently employed in the synthesis of heterocyclic compounds, such as imidazoles, thiazoles, and oxazoles, through reactions with appropriate nucleophiles. They are also key starting materials for Favorskii rearrangements and for the introduction of α-amino ketone structures, which are prevalent in many biologically active molecules. The presence of the mercapto and chloro substituents on the phenyl ring allows for further modifications, enabling the construction of intricate molecular architectures.

Precursor for the Introduction of Specific Functional Groups

The distinct reactivity of each functional group on this compound allows it to act as a precursor for the selective introduction of various chemical moieties.

Thiol Group (-SH): The mercapto group is a versatile handle for introducing sulfur-containing functionalities. It can undergo S-alkylation, S-acylation, and oxidation to form disulfides, sulfoxides, or sulfonic acids. This group is particularly important in the synthesis of pharmaceuticals and materials where sulfur atoms play a critical role in biological activity or structural properties.

α-Chloroketone: This functional group is a potent electrophile. The chlorine atom can be readily displaced by a wide range of nucleophiles, including amines, thiols, and alcohols, providing a direct route to introduce new carbon-heteroatom bonds adjacent to the carbonyl group. This reactivity is fundamental in building complex side chains or in cyclization reactions.

Aromatic Ring: The chloro-substituted phenyl ring can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form new carbon-carbon or carbon-heteroatom bonds, allowing for the elaboration of the aromatic core.

Development of Specialty Chemical Intermediates

The combination of reactive sites makes this compound a candidate for the development of specialized chemical intermediates. By selectively reacting one functional group while preserving others, a variety of derivative compounds can be generated. For example, protection of the thiol group would allow for chemistry to be performed exclusively at the α-chloroketone site. Subsequent deprotection and reaction at the sulfur atom would yield a highly functionalized molecule that could serve as a key intermediate in a multi-step synthesis. Such intermediates are valuable in the production of fine chemicals, agrochemicals, and active pharmaceutical ingredients where a specific substitution pattern is required.

Conclusion and Future Research Directions

Summary of Academic Contributions to the Understanding of 1-(2-Chloro-3-mercaptophenyl)propan-1-one

There are currently no significant academic contributions found in the public domain that are dedicated to the synthesis, characterization, or application of this compound. The scientific literature lacks specific studies on this molecule, and therefore, a summary of its academic understanding cannot be provided.

Identified Gaps in Synthetic Methodology and Mechanistic Elucidation

Given the absence of published synthetic routes for this compound, the primary gap is the complete lack of an established synthetic methodology. Research on analogous compounds, such as substituted propiophenones and related aromatic ketones, suggests that its synthesis could potentially be approached through Friedel-Crafts acylation of a suitable 2-chloro-3-mercaptobenzene derivative. However, the specific reaction conditions, catalyst selection, and potential for side reactions remain unexplored.

Furthermore, without any reported reactions or transformations involving this compound, there are no mechanistic studies to elucidate. The interplay between the chloro, mercapto, and propanoyl functional groups on the aromatic ring presents an area ripe for mechanistic inquiry, but this has yet to be investigated.

Proposed Avenues for Future Academic Inquiry

The lack of information on this compound opens up numerous avenues for future academic research.

Development of More Efficient and Sustainable Synthetic Pathways

Future research should prioritize the development of a reliable and efficient synthesis for this compound. Key areas of investigation could include:

Exploration of Greener Synthetic Methods: Investigating the use of environmentally benign catalysts and solvent systems for the synthesis to align with the principles of green chemistry.

Microwave-Assisted Synthesis: The use of microwave irradiation could potentially shorten reaction times and improve yields, offering a more efficient synthetic route.

Flow Chemistry Approaches: Continuous flow synthesis could provide better control over reaction parameters and facilitate safer and more scalable production.

In-depth Mechanistic Studies of Key Transformations

Once a synthetic route is established, subsequent research could focus on understanding the reaction mechanisms of key transformations. This would involve:

Kinetic Studies: Investigating the reaction kinetics to understand the factors influencing the rate of formation of this compound.

Computational and Spectroscopic Analysis: Utilizing techniques such as Density Functional Theory (DFT) calculations and in-situ spectroscopic monitoring to elucidate reaction intermediates and transition states.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry could play a vital role in predicting the properties and reactivity of this compound. Proposed research in this area includes:

Prediction of Physicochemical Properties: Using computational models to estimate properties such as solubility, stability, and electronic characteristics.

Reaction Pathway Modeling: Simulating potential reaction pathways to guide the development of synthetic strategies and understand mechanistic details.

Exploration of Novel Derivatization and Scaffold Construction Strategies

The functional groups present in this compound (a ketone, a thiol, and a chloro group) offer multiple sites for derivatization. Future work could explore:

Modification of the Propanoyl Chain: The ketone functionality could be a handle for various transformations to create a library of derivatives.

Reactions at the Mercapto Group: The thiol group is amenable to reactions such as alkylation and oxidation, which could lead to novel compounds with potentially interesting biological activities.

Cross-Coupling Reactions: The chloro group could be utilized in various cross-coupling reactions to build more complex molecular scaffolds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.